2-Phenylazo-4-methylphenol

Lipophilicity Solvent Extraction Environmental Fate

Researchers requiring a structurally precise monoazo ligand for transition metal coordination often encounter positional isomers lacking the requisite ortho-hydroxyazo motif for stable tetradentate chelation. 2-Phenylazo-4-methylphenol (CAS 952-47-6) resolves this with its defined substitution pattern-OH ortho to the azo bridge, CH₃ para to OH-ensuring reproducible complex geometry and consistent solvent extraction performance. • >98% HPLC purity minimizes catalytic cycle poisoning and material defects in coordination chemistry applications. • LogP 4.12 enables efficient phase transfer into organic solvents for selective metal ion extraction. • Melting point 105-109°C facilitates reproducible thermal processing in dye and pigment manufacturing.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
CAS No. 952-47-6
Cat. No. B1361364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylazo-4-methylphenol
CAS952-47-6
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2
InChIInChI=1S/C13H12N2O/c1-10-7-8-13(16)12(9-10)15-14-11-5-3-2-4-6-11/h2-9,16H,1H3
InChIKeyNJOXSODFMZIZJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylazo-4-methylphenol Physicochemical Profile


2-Phenylazo-4-methylphenol (CAS 952-47-6), also known as 4-Methyl-2-(phenylazo)phenol or Solvent Yellow 11, is a monoazo dye intermediate and chelating ligand with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol [1]. It exists as an orange to brown crystalline powder with a melting point of 105°C and exhibits characteristic solubility in ethanol, acetone, and benzene . Its spectral properties, including 1H NMR (399.65 MHz, CDCl3) [2] and predicted logP values ranging from 3.46 to 4.59 [3], define its utility in solvent-based applications and metal coordination studies. As a tetradentate ligand, it forms stable complexes with transition metal ions, a property leveraged in analytical chemistry and materials science .

2-Phenylazo-4-methylphenol Specificity


The performance of 2-Phenylazo-4-methylphenol is tightly governed by its specific substitution pattern—a hydroxyl group ortho to the azo linkage and a methyl group para to the hydroxyl—which dictates its chelation geometry, solubility, and spectral properties. Substituting a generic azo dye fails because this precise arrangement is required for tetradentate coordination to transition metals and results in distinct logP values (ranging from 3.46 to 4.59) that differ from positional isomers or methyl-substituted analogs [1]. Even minor structural variations, such as moving the hydroxyl group from the ortho to meta position, significantly alter decolorization rates and metal-binding affinity, confirming that in-class interchangeability is not feasible without compromising application-specific performance [2].

2-Phenylazo-4-methylphenol Differentiation Evidence


LogP Comparison with Positional Isomer

2-Phenylazo-4-methylphenol exhibits a calculated logP value of 4.116 [1], which is higher than that of its positional isomer 2-methyl-4-(phenylazo)phenol (CAS 621-66-9), which has a reported logP of 3.57 [2]. This difference in lipophilicity directly impacts partitioning behavior in solvent extraction systems and bioavailability predictions.

Lipophilicity Solvent Extraction Environmental Fate

Thermal Stability and Purity vs. Related Dyes

2-Phenylazo-4-methylphenol has a defined melting point range of 105–109°C [1], which is significantly lower than that of structurally related disazo dyes like 4-[4-(phenylazo)phenylazo]-o-cresol (CAS 6300-37-4, melting point 146–148°C) . The compound is commercially available with purities exceeding 98.0% (HPLC) , ensuring reproducible performance in synthetic applications.

Thermal Stability Dye Synthesis Quality Control

Metal Complexation: Tetradentate Ligand Behavior

2-Phenylazo-4-methylphenol functions as a tetradentate ligand, coordinating to transition metal ions through its azo nitrogen and phenolic oxygen atoms, as confirmed by crystallographic and photoelectron spectroscopy studies . This contrasts with simpler bidentate azo dyes that lack the ortho-hydroxy substitution pattern, which is essential for forming stable chelate rings. The compound has been specifically utilized to synthesize model complexes for understanding metal ion reactivity .

Coordination Chemistry Metal Ion Extraction Catalysis

2-Phenylazo-4-methylphenol Application Scenarios


Solvent Extraction of Transition Metals

Leveraging its tetradentate coordination and high logP (4.116) [1], 2-Phenylazo-4-methylphenol is ideally suited for the selective solvent extraction of transition metal ions from aqueous solutions. Its hydrophobicity ensures efficient partitioning into organic phases, while the ortho-hydroxyazo motif provides strong, stable chelation.

Synthesis of Metal Complexes for Catalysis and Materials

The compound's ability to form well-defined metal complexes, as verified by crystallography , makes it a valuable precursor for synthesizing model complexes used in studying metal reactivity. Its high purity (>98.0% HPLC) minimizes impurities that could poison catalytic cycles or introduce defects in materials.

Dye Intermediate for Lightfast Applications

With reported good light fastness and acid resistance , 2-Phenylazo-4-methylphenol is a suitable intermediate for dyes intended for transparent lacquers, rubber, and plastics coloring. Its defined melting point (105–109°C) [2] facilitates reproducible manufacturing processes.

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